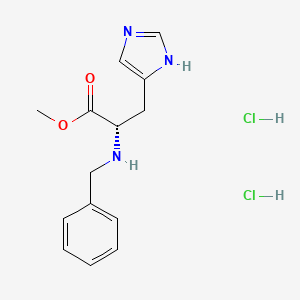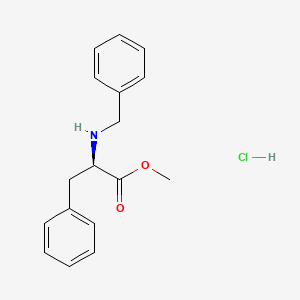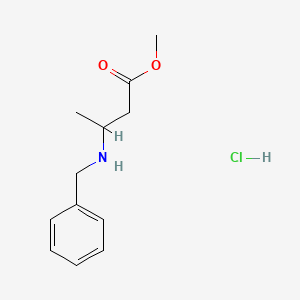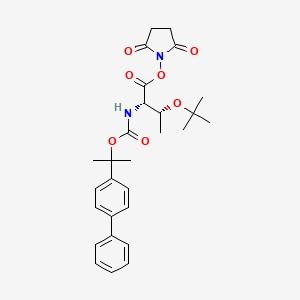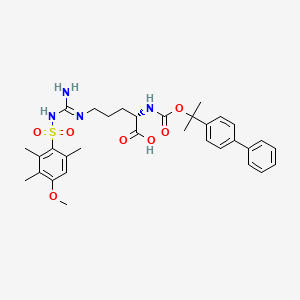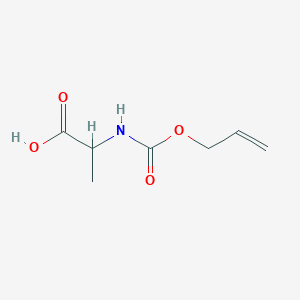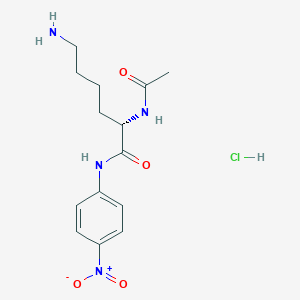
83825-42-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butoxycarbonyl-L-3-(3-thienyl)alanine dicyclohexylammonium salt typically involves the following steps:
Protection of the Amino Group: The amino group of L-3-(3-thienyl)alanine is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Formation of the Dicyclohexylammonium Salt: The protected amino acid is then reacted with dicyclohexylamine to form the dicyclohexylammonium salt. This step is typically performed in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-butoxycarbonyl-L-3-(3-thienyl)alanine dicyclohexylammonium salt undergoes various chemical reactions, including:
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.
Substitution Reactions: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, to introduce different functional groups.
Coupling Reactions: The amino group can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Bromine or nitric acid in an appropriate solvent.
Coupling: Carbodiimide reagents like dicyclohexylcarbodiimide in the presence of a coupling agent such as N-hydroxysuccinimide.
Major Products
Deprotection: L-3-(3-thienyl)alanine.
Substitution: Brominated or nitrated derivatives of the thiophene ring.
Coupling: Peptides containing the 3-(3-thienyl)alanine residue.
Wissenschaftliche Forschungsanwendungen
N-tert-butoxycarbonyl-L-3-(3-thienyl)alanine dicyclohexylammonium salt has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is utilized in the study of protein structure and function, particularly in the design of peptide-based inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-tert-butoxycarbonyl-L-3-(3-thienyl)alanine dicyclohexylammonium salt involves its interaction with biological molecules through its amino and thiophene groups. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, while the thiophene ring can participate in π-π stacking interactions and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-tert-butoxycarbonyl-L-phenylalanine
- N-tert-butoxycarbonyl-L-tyrosine
- N-tert-butoxycarbonyl-L-tryptophan
Uniqueness
N-tert-butoxycarbonyl-L-3-(3-thienyl)alanine dicyclohexylammonium salt is unique due to the presence of the thiophene ring in its structure. This ring imparts distinct electronic and steric properties compared to other aromatic amino acids like phenylalanine, tyrosine, and tryptophan. The thiophene ring can engage in unique interactions with biological targets, making this compound valuable in the design of novel bioactive molecules.
Eigenschaften
CAS-Nummer |
83825-42-7 |
|---|---|
Molekularformel |
C24H40N2O4S |
Molekulargewicht |
452.65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


